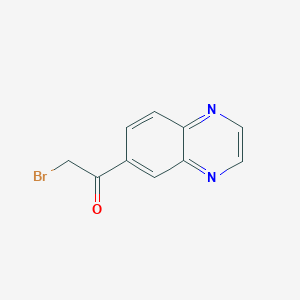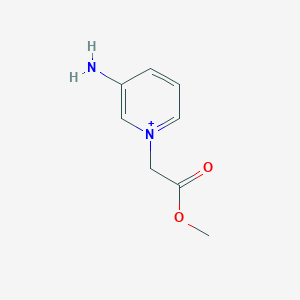
(5-Indanyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to an indanyl moiety. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The indanyl group is derived from indane, a bicyclic hydrocarbon, while the trimethylsilane group is a common functional group in organosilicon chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Indanyl)trimethylsilane typically involves the reaction of indane with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate indanyl anion, which then reacts with chlorotrimethylsilane to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can also enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: (5-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indanyltrimethylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to indane using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Indanyltrimethylsilanol.
Reduction: Indane.
Substitution: Various substituted indanyl derivatives depending on the reagents used.
科学的研究の応用
(5-Indanyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for alcohols and amines.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Industry: Utilized in the production of silicon-based materials and coatings, as well as in the semiconductor industry for the deposition of thin films.
作用機序
The mechanism of action of (5-Indanyl)trimethylsilane involves the interaction of the trimethylsilane group with various molecular targets. The silicon atom in the trimethylsilane group can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable silicon-oxygen or silicon-fluorine bonds. The indanyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilane group but lacking the indanyl moiety.
Indane: The parent hydrocarbon of the indanyl group, without the trimethylsilane functionality.
(5-Indanyl)triethylsilane: A similar compound where the trimethylsilane group is replaced with a triethylsilane group.
Uniqueness: (5-Indanyl)trimethylsilane is unique due to the combination of the indanyl and trimethylsilane groups, which imparts distinct chemical properties and reactivity. The presence of the indanyl moiety enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, while the trimethylsilane group provides stability and reactivity towards oxygen and fluorine-containing reagents.
特性
分子式 |
C12H18Si |
|---|---|
分子量 |
190.36 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-5-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
InChIキー |
RJMZDHYODLBQLW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=C(CCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
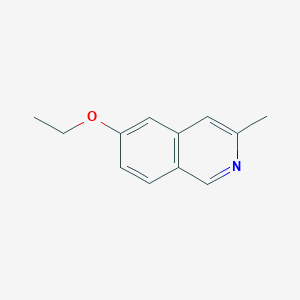
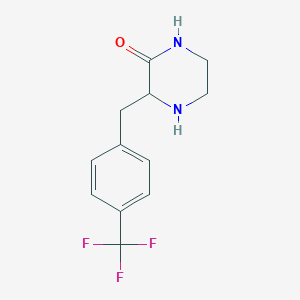



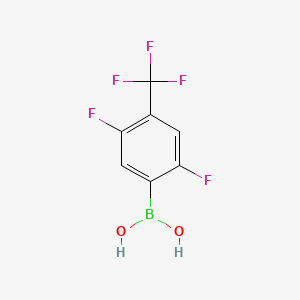
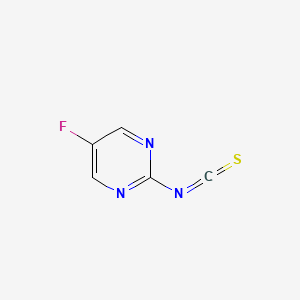
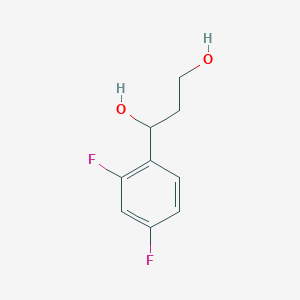
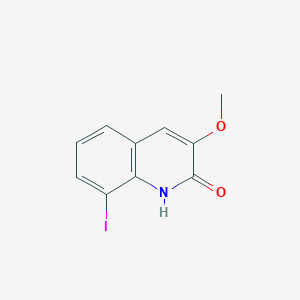
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
